molecular formula C6H8BrN3 B1527318 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine CAS No. 1249309-34-9

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B1527318
CAS No.: 1249309-34-9
M. Wt: 202.05 g/mol
InChI Key: VSTQUXKEIYKSOI-UHFFFAOYSA-N
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Description

4-Bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine (CAS 1249309-34-9) is a valuable brominated pyrazole derivative designed for chemical synthesis and drug discovery research. Its molecular structure features a reactive bromine atom and an amine group on the pyrazole core, making it a versatile scaffold for constructing more complex molecules through cross-coupling reactions and other functional group transformations . The prop-2-en-1-yl (allyl) substituent on the pyrazole ring offers a potential handle for further chemical modifications, expanding its utility in creating diverse compound libraries for pharmaceutical and agrochemical screening . With a molecular formula of C6H8BrN3 and a molecular weight of 202.05 g/mol, this compound is characterized by high purity to ensure reliable and reproducible research outcomes . It is exclusively intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-bromo-1-prop-2-enylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-3-10-4-5(7)6(8)9-10/h2,4H,1,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTQUXKEIYKSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrazole Core

Representative Experimental Procedure

Step Reagents and Conditions Description Yield (%)
1. Bromination Pyrazol-3-amine, N-bromosuccinimide, DCM, 0°C to RT Electrophilic bromination at C-4 60-75
2. N-Allylation 4-bromo-pyrazol-3-amine, allyl bromide, K2CO3, DMF, RT N-alkylation at N-1 position 65-80

Note: Yields are approximate based on analogous pyrazole syntheses reported in literature.

Analytical and Purification Methods

  • Purification: Silica gel column chromatography using gradients of ethyl acetate and hexane is standard to isolate the pure product.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern.
    • Mass spectrometry (MS) verifies molecular weight (202.05 g/mol).
    • High-performance liquid chromatography (HPLC) ensures purity.

Summary Table of Preparation Data

Parameter Details
Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
Starting Material Pyrazol-3-amine or 4-bromo-pyrazol-3-amine
Bromination Agent N-bromosuccinimide (NBS) or Br2
Alkylating Agent Allyl bromide or allyl chloride
Base for Alkylation Potassium carbonate, sodium hydride
Solvent Dichloromethane (DCM), DMF
Reaction Temperature 0°C to room temperature
Typical Yields Bromination: 60-75%; Alkylation: 65-80%
Purification Silica gel chromatography
Characterization Techniques NMR, MS, HPLC

Research Findings and Notes

  • The compound serves as a versatile scaffold in medicinal chemistry, enabling further modifications at the pyrazole ring to explore biological activities such as anti-inflammatory and antimicrobial effects.
  • The allyl group at N-1 provides a reactive handle for subsequent functionalization via cross-coupling or cycloaddition reactions.
  • Bromination at C-4 is critical for maintaining the electronic properties of the pyrazole ring and enabling selective reactivity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Acetylcholinesterase Inhibition
Research indicates that 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine exhibits significant biological activity as an acetylcholinesterase inhibitor . This inhibition can enhance levels of neurotransmitters such as acetylcholine, which may have implications for treating conditions like Alzheimer's disease. The compound's structure suggests potential interactions with various biological targets, warranting further pharmacological studies.

2. Anti-Cancer Potential
Pyrazole derivatives have been explored for their potential as anti-cancer agents. Given its structural features, this compound could be synthesized and tested for biological activity against specific cancer cell lines. The presence of bromine and the propenyl group may enhance its reactivity and selectivity towards cancer targets.

3. Anti-inflammatory Applications
Similar compounds have shown anti-inflammatory properties, suggesting that this pyrazole derivative may also be evaluated for such activities. The compound's ability to modulate signaling pathways involved in inflammation could be beneficial in developing new therapeutic agents.

Materials Science Applications

Functional Materials Development
The unique properties of heterocyclic compounds containing bromine make them suitable building blocks for organic materials with specific functionalities. This compound could be explored for applications in the development of advanced materials, such as polymers or coatings with enhanced chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the allyl group may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Trends :

  • Lipophilicity : Allyl and alkyl substituents (e.g., 3-methylbutan-2-yl) increase solubility in organic media compared to aromatic analogs.
  • Steric Effects : Bulky groups like 2-fluorobenzyl may hinder reactivity at C4 but improve binding specificity in biological systems .
  • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine, chlorine) polarize the pyrazole ring, altering reactivity in cross-coupling reactions .

Structural and Analytical Insights

  • Crystallography : Tools like SHELXL () and WinGX () are critical for resolving bromine’s anisotropic displacement parameters in crystal structures.
  • Spectroscopy : ¹H/¹³C NMR data (e.g., δ 1.09 ppm for CH₃ in ) help confirm substituent identity, while IR spectra validate functional groups like NH₂ (3250–3450 cm⁻¹) .

Biological Activity

4-Bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 4-position of the pyrazole ring and an allyl group attached to the nitrogen atom. Its molecular formula is C7H8BrN3C_7H_8BrN_3 with a molecular weight of approximately 218.06 g/mol.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMDA-MB-231 (Breast)TBD
PazopanibVarious0.5 - 10
RuxolitinibVarious0.5 - 5
CrizotinibVarious0.5 - 10

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been recognized in various studies. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCytokine Inhibition (%)Reference
4-Bromo derivativesUp to 85%
Standard Drug (Dexamethasone)76%

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain compounds demonstrate significant activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial efficacy .

Table 3: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainActivity LevelReference
4-Bromo derivativesE. coliModerate
S. aureusModerate

Case Study: Synthesis and Evaluation

In one study, researchers synthesized a series of pyrazole derivatives, including those based on the structure of this compound, and evaluated their biological activities through in vitro assays. The results indicated substantial antiproliferative effects on various cancer cell lines, with some compounds exhibiting IC50 values below 10 µM .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to target proteins involved in cancer progression and inflammation. These studies suggest that modifications to the pyrazole ring can enhance binding interactions with target sites, potentially leading to improved therapeutic efficacy .

Q & A

Basic: What are the common synthetic routes for 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine?

Methodological Answer:
The synthesis typically involves:

  • Nucleophilic substitution : Reacting a pre-functionalized pyrazole core (e.g., 4-bromo-pyrazole derivatives) with allyl bromide under basic conditions to introduce the propenyl group at the N1 position.
  • Amine protection/deprotection : The 3-amino group may require protection (e.g., using Boc groups) during bromination or allylation to avoid side reactions .
  • Optimization : Reaction conditions (solvent, temperature, catalyst) are critical. For example, DMF or THF at 60–80°C with K₂CO₃ as a base improves yield .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

Technique Purpose Example Data
¹H/¹³C NMR Confirm structure, substituent positionsδ 5.1–5.3 ppm (allyl protons)
IR Spectroscopy Identify NH₂ (3448–3278 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches
X-ray Crystallography Resolve 3D structure using SHELXL for refinement
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ = 228.0)

Basic: How does the bromine substituent influence reactivity?

Methodological Answer:
The bromine at C4 enables:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for functionalization.
  • Nucleophilic substitution with amines or thiols under Pd catalysis .
  • Photocatalytic dehalogenation studies to explore radical intermediates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) due to brominated compound toxicity.
  • Work in a fume hood to avoid inhalation of volatile by-products.
  • Store in amber glass under inert gas to prevent degradation .

Advanced: How can cross-coupling reactions be optimized for derivatization?

Methodological Answer:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination.
  • Solvent/base optimization : Use toluene/EtOH with Cs₂CO₃ for Suzuki couplings.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reproducibility checks : Vary allylation conditions (e.g., allyl bromide stoichiometry).
  • By-product analysis : Use LC-MS to identify impurities from over-alkylation.
  • Scale-dependent effects : Test continuous flow reactors for improved consistency .

Advanced: What strategies assess biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or oxidoreductases common to pyrazole derivatives.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or CF₃) .
  • Computational docking : Use AutoDock Vina to predict binding modes with proteins .

Advanced: How to model electronic properties computationally?

Methodological Answer:

  • DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set to map HOMO/LUMO orbitals.
  • Molecular dynamics : Simulate solvation effects in water/DMSO using GROMACS.
  • Charge distribution analysis : Predict nucleophilic/electrophilic sites for reaction planning .

Advanced: What challenges arise during scale-up synthesis?

Methodological Answer:

  • Heat management : Exothermic allylation requires jacketed reactors for temperature control.
  • Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water).
  • Catalyst recovery : Immobilize Pd catalysts on silica to reduce costs .

Advanced: How to study degradation pathways under varying conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light, acidic/basic buffers, or oxidants (H₂O₂).
  • HPLC-MS monitoring : Identify degradation products (e.g., debromination or oxidation).
  • Kinetic studies : Use Arrhenius plots to predict shelf-life at different temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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